Ruberythric acid Ruberythric acid Ruberythric acid is a natural product found in Rubia tinctorum with data available.
Brand Name: Vulcanchem
CAS No.: 152-84-1
VCID: VC21331421
InChI: InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1
SMILES: C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O
Molecular Formula: C25H26O13
Molecular Weight: 534.5 g/mol

Ruberythric acid

CAS No.: 152-84-1

Cat. No.: VC21331421

Molecular Formula: C25H26O13

Molecular Weight: 534.5 g/mol

* For research use only. Not for human or veterinary use.

Ruberythric acid - 152-84-1

CAS No. 152-84-1
Molecular Formula C25H26O13
Molecular Weight 534.5 g/mol
IUPAC Name 1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Standard InChI InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1
Standard InChI Key GCGGSVAWTYHZBI-CVQRFVFPSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O
SMILES C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O
Canonical SMILES C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

Chemical Identity and Structure

Ruberythric acid is characterized as a derivative of alizarin, containing a primeveroside disaccharide moiety consisting of a glucose molecule and a terminal xylose, attached through the β-phenolic oxygen of the anthraquinone . The systematic chemical name is 1-Hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-9,10-anthracenedione . The compound has been known by several alternative names in scientific literature, including 1-hydroxy-2-anthraquinonyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside, β-2-alizarin primeveroside, ruberythrinic acid, rubian, and rubianic acid .

The chemical identity of ruberythric acid is defined by the following parameters:

ParameterValue
CAS Registry Number152-84-1
Molecular FormulaC₂₅H₂₆O₁₃
Molecular Weight534.47
Percent CompositionC 56.18%, H 4.90%, O 38.92%

The molecular structure features both sugar moieties linked at the anomeric center with β stereochemistry, which is consistent with the high coupling constants (J=7.5 Hz) of both sugar anomeric protons, showing the trans-coplanar relationship with the proton on the adjacent carbon . This structural configuration plays a significant role in the compound's physical and chemical properties.

Physical Properties

Ruberythric acid exhibits distinctive physical characteristics that facilitate its identification and utilization. When isolated in its pure form, the compound presents as golden-yellow, silky, lustrous prisms or long needles .

The physical properties of ruberythric acid are summarized in the following table:

PropertyDescription
AppearanceGolden-yellow, silky, lustrous prisms or long needles
Melting Point259-261°C (from water)
SolubilitySoluble in hot water, alkalies; slightly soluble in alcohol, ether; practically insoluble in benzene
HygroscopicityHygroscopic material - becomes darker and sticky when exposed to air
UV/Visible Absorptionλₘₐₓ = 224, 256 nm

The compound is notably hygroscopic, becoming darker and sticky if left exposed to the air overnight . This property necessitates careful storage conditions to maintain the purity and integrity of isolated samples. The solubility profile indicates good dissolution in polar solvents such as water, methanol, and ethanol , which influences extraction methodologies employed in its isolation.

Source and Natural Occurrence

Ruberythric acid occurs naturally in the roots of Rubia tinctorum L. (commonly known as madder), a plant belonging to the Rubiaceae family . This plant has been exploited extensively throughout history as a source of red dye for textiles. The roots of madder are particularly rich in highly colored glycosidic compounds, with ruberythric acid and lucidin primeveroside being the predominant constituents .

The natural formation of ruberythric acid in madder root represents an important biochemical pathway in the plant's secondary metabolism. The glycosidic nature of the compound suggests a potential role in storage and transport within the plant tissues. The significance of ruberythric acid's natural occurrence extends beyond its biological function to its historical and cultural importance as a component of natural dyes used across diverse civilizations.

Extraction and Isolation Methods

The extraction of ruberythric acid from madder root has been investigated using various solvents and techniques. Research has demonstrated that ethanol serves as a superior extraction solvent compared to water, yielding a higher proportion of glycosides . The glycoside to alizarin ratio was found to be significantly higher in ethanol extracts (236.8:1 mg cm⁻³) compared to water extracts (21.7:1 mg cm⁻³) .

A typical extraction procedure involves grinding madder root to a fine, consistent particle size, dispersing it in ethanol, and heating to reflux with constant stirring for several hours. Following filtration, the liquor is reduced to a solid and dried under vacuum, yielding an orange powder . HPLC analysis of ethanol extractions typically reveals the presence of four compounds: lucidin primeveroside, ruberythric acid, alizarin, and lucidin-ω-ethyl ether .

Structural Characterization

Recent advances in analytical techniques have facilitated the comprehensive structural characterization of ruberythric acid. Notably, the conclusive X-ray crystal structure of this natural dye has been presented for the first time in recent scientific literature . This represents only the second known example of a fully characterized glycoside-containing anthraquinone with an X-ray crystal structure, following the structural elucidation of lucidin primeveroside .

The solid-state structure revealed through crystallographic analysis demonstrates extensive intermolecular hydrogen bonding interactions between the sugar moieties in the unit cell . Interestingly, the structure exhibits only intramolecular hydrogen bonding through the hydroxyquinone groups . A specific intramolecular hydrogen bond between the C12 hydroxyl and the C14 carboxyl groups has been measured with a bond length of 2.563(6) Å .

Additional structural features include π-π stacking from the anthraquinone moiety , which contributes to the molecular packing in the crystal structure. The pKₐ of the hydroxyl group β to the carbonyl in the related compound alizarin is relatively high for a phenol (approximately 12) , a property potentially influenced by similar intramolecular hydrogen bonding in ruberythric acid.

Spectroscopic Properties

Spectroscopic analysis has played a crucial role in the characterization and identification of ruberythric acid. UV/visible spectroscopic data show absorption maxima at 224 and 256 nm , which are characteristic of its anthraquinone chromophore and contribute to its coloring properties.

Nuclear Magnetic Resonance (NMR) spectroscopy has provided valuable insights into the structural configuration of ruberythric acid. Both ¹H and ¹³C NMR data support the elucidated structure . The high coupling constants (J=7.5 Hz) observed for both sugar anomeric protons confirm the β stereochemistry at these positions, indicating a trans-coplanar relationship with the proton on the adjacent carbon .

Mass spectrometry has also been employed in the analysis of ruberythric acid, with characteristic mass spectral data reported. These spectroscopic properties collectively provide a robust means for the identification and quality assessment of ruberythric acid in various contexts, from natural extracts to synthetic preparations.

Historical and Modern Applications

The historical significance of ruberythric acid stems from its presence in madder root, which has been exploited as a dye source throughout human history . The traditional use of madder for coloring textiles spans diverse cultures and time periods, with the glycosidic compounds, including ruberythric acid, contributing to the characteristic red hues obtained from this natural source.

In contemporary contexts, the interest in ruberythric acid extends beyond its traditional applications as a dye component. The structural elucidation of this compound, including its crystal structure, contributes to the understanding of natural product chemistry and the biochemistry of anthraquinone glycosides. The knowledge gained from studying ruberythric acid may inform investigations into related compounds with potential applications in various fields, from materials science to medicinal chemistry.

Furthermore, the renewed interest in natural dyes as alternatives to synthetic colorants has stimulated research into compounds like ruberythric acid. The environmental sustainability and biocompatibility of natural dyes align with contemporary priorities in textile production and other industries where coloring agents are utilized.

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